molecular formula C23H19NO4 B063502 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid CAS No. 173690-53-4

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid

Cat. No. B063502
M. Wt: 373.4 g/mol
InChI Key: YRZJNRXNEUSRLW-UHFFFAOYSA-N
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Description

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid is a compound of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and materials science. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used for the protection of amino groups during peptide synthesis.

Synthesis Analysis

The synthesis of compounds containing fluorenylmethoxycarbonyl groups involves multiple steps, including protection and deprotection strategies. One method demonstrated the efficient introduction of the 9-phenyl-9-fluorenyl protecting group into amino acids and other functional groups, highlighting the versatility and chemoselectivity of this approach (Soley & Taylor, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features strong fluorescence in a wide pH range, which is an essential property for biomedical analysis. For instance, 6-methoxy-4-quinolone, derived from a related compound, showcased strong fluorescence across a broad pH spectrum, indicating the potential structural complexity and utility of these molecules (Hirano et al., 2004).

Chemical Reactions and Properties

The fluorenylmethoxycarbonyl group is used as an Nα protecting group of amino acids, owing to its stability and ease of removal under mild conditions. This group's introduction into various functional groups can be achieved rapidly and in excellent yields, showcasing its chemical reactivity and utility in synthetic chemistry (Soley & Taylor, 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug formulation and material science. For example, the crystal structure of related compounds has been studied to understand better the intermolecular interactions and stability of these materials (Baul et al., 2002).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards other chemical groups, define the compound's behavior in various environments and its compatibility with different substrates and reactions. For instance, the study of acid-base properties of related compounds helps in understanding their reactivity and potential applications in designing more effective and stable compounds (Kaplaushenko, 2014).

Scientific Research Applications

Enantioselective Synthesis and Peptide Incorporation

The compound is involved in the asymmetric synthesis of derivatives like 3′-phosphono-L-tyrosine, a new amino acid. This synthesis uses a method coupling the rearranged ortho-phosphonophenolic side chain with the lithiated bis-lactim ether of cyclo(-D-valyl-glycyl-). The protected amino acid obtained is successfully incorporated into biologically active dodecapeptides using the [(9H-fluoren-9-yl)-methoxy]carbonyl (Fmoc) strategy of solid-phase peptide synthesis (Paladino et al., 1993).

Fluorescence in Biomedical Analysis

A novel fluorophore, 6-Methoxy-4-quinolone, displays strong fluorescence in aqueous media and is stable against light and heat. As a fluorescent labeling reagent, [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine, was synthesized for carboxylic acids determination. This use in biomedical analysis indicates the compound's application in sensitive and efficient chromatographic determination (Hirano et al., 2004).

Solid Phase Synthesis of β-Peptides

The compound is used in the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides. The compounds have been characterized by various spectroscopy techniques, demonstrating its application in peptide synthesis (Šebesta & Seebach, 2003).

Chemoselective Introduction of Protecting Group

The 9-phenyl-9-fluorenyl (PhF) group, used as an N protecting group of amino acids, can be introduced into various groups like amino group of Weinreb's amides, alcohols, carboxylic acids, etc. This process demonstrates the chemoselective introduction of the protecting group in various compounds (Soley & Taylor, 2019).

Solid Phase Synthesis Linkers

The synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid applications as new linkers for solid phase synthesis is reported. These supports show higher acid stability compared to standard trityl resins, highlighting their application in solid phase synthesis (Bleicher et al., 2000).

Self-Assembled Structures in Amino Acids

The self-assembling properties of various Fmoc modified aliphatic uncharged single amino acids were studied under varying conditions. This research suggests the potential of these compounds in designing novel self-assembled architectures for specific functions (Gour et al., 2021).

Fluorescent Electrophilic Reagent for Amino Acids

9-Fluorenone-4-carbonyl chloride (FCC) is used to functionalize amino acids before their HPLC resolution. This application in chromatographic determination highlights its role in the sensitive and efficient resolution of amino acids (Hsien & Chen, 2007).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H318 and H400 . Precautionary statements include P273, P280, P391, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZJNRXNEUSRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373228
Record name Fmoc-4-aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid

CAS RN

173690-53-4
Record name Fmoc-4-aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetic acid
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